2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline
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Overview
Description
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline is an organic compound that features a quinoxaline core substituted with a methoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinoxaline derivative.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Methoxyquinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline has several scientific research applications:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline depends on its application:
In Organic Synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Biological Systems: May interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane moiety but lacks the quinoxaline core.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a quinoxaline core.
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a quinoxaline core.
Properties
Molecular Formula |
C15H19BN2O3 |
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Molecular Weight |
286.14 g/mol |
IUPAC Name |
2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)18-13(19-5)9-17-11/h6-9H,1-5H3 |
InChI Key |
BHINBOPRVMQKKI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN=C3C=C2)OC |
Origin of Product |
United States |
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